Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate are not yet fully understood due to the limited available research. It is known that piperidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperidine derivative and the biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other piperidine derivatives .
Metabolic Pathways
The metabolic pathways involving this compound are not yet known. It would be interesting to investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and piperidine.
Reaction Process: The sulfonyl chloride reacts with piperidine to form the sulfonamide derivative.
Carboxylation: The resulting sulfonamide is then treated with methyl chloroformate to introduce the carboxylate group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Amine or ester derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate may be explored for its therapeutic properties, including anti-inflammatory or antimicrobial activities. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-methylphenylsulfoxide: A related sulfonamide derivative with different substitution patterns.
4-((2,5-dimethylphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide: Another sulfonamide derivative with additional methyl groups.
Uniqueness: Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxylate group, which can influence its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGEQKORHCYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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